

Technical Guide: Physicochemical Properties of 1-Bromo-3-methylimidazo[1,5-a]pyrazine

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Compound of Interest

Compound Name: 1-Bromo-3-methylimidazo[1,5-a]pyrazine

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of the heterocyclic compound **1-Bromo-3-methylimidazo[1,5-a]pyrazine**. Due to the limited availability of experimental data for this specific molecule, this document combines confirmed molecular information with predicted values and generalized experimental protocols based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers utilizing this compound in synthesis and drug discovery endeavors.

Core Physicochemical Data

The fundamental molecular properties of **1-Bromo-3-methylimidazo[1,5-a]pyrazine** have been established. However, extensive experimental data on its physical and chemical characteristics are not readily available in peer-reviewed literature. The following table summarizes the available and predicted data.

Property	Value	Source/Comment
Molecular Formula	C ₇ H ₆ BrN ₃	Confirmed by chemical suppliers.
Molecular Weight	212.05 g/mol	Confirmed by chemical suppliers.
CAS Number	56481-29-9	Confirmed by chemical suppliers.
Melting Point	Data not available	No experimental data found.
Boiling Point	Data not available	No experimental data found.
Solubility	Data not available	Expected to be soluble in common organic solvents like DCM, Chloroform, and Ethyl Acetate based on similar structures.
pKa	~2.84 ± 0.30	Predicted value for the structurally similar compound 1-Bromo-3-isopropylimidazo[1,5-a]pyrazine[1]. This should be considered an estimate.
LogP	Data not available	No experimental or reliable predicted data found.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **1-Bromo-3-methylimidazo[1,5-a]pyrazine** is not published, the following section outlines a generalized experimental procedure for the synthesis, purification, and characterization of such a compound, based on established methods for analogous imidazo[1,5-a]pyrazine and imidazo[1,5-a]pyridine derivatives.

General Synthesis of a 3-methylimidazo[1,5-a]pyrazine Core

The synthesis of the imidazo[1,5-a]pyrazine core can be achieved through various methods, often involving the cyclization of an appropriate aminopyrazine derivative. A representative approach is the reaction of an aminomethylpyrazine with a suitable reagent to form the imidazole ring.

Bromination of the Imidazo[1,5-a]pyrazine Core

A common method for the bromination of electron-rich heterocyclic systems is electrophilic substitution using a brominating agent such as N-Bromosuccinimide (NBS).

Materials and Equipment:

- 3-methylimidazo[1,5-a]pyrazine
- N-Bromosuccinimide (NBS)
- Dichloromethane (DCM), anhydrous
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)
- Thin Layer Chromatography (TLC) plates (silica gel)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator

- Silica gel for column chromatography
- Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

- Dissolve 3-methylimidazo[1,5-a]pyrazine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution.
- Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude **1-Bromo-3-methylimidazo[1,5-a]pyrazine** is typically purified by column chromatography.

Procedure:

- Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
- Dissolve the crude product in a minimal amount of dichloromethane.
- Load the dissolved crude product onto the column.

- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **1-Bromo-3-methylimidazo[1,5-a]pyrazine**.

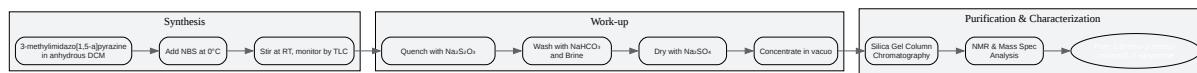
Characterization Methods

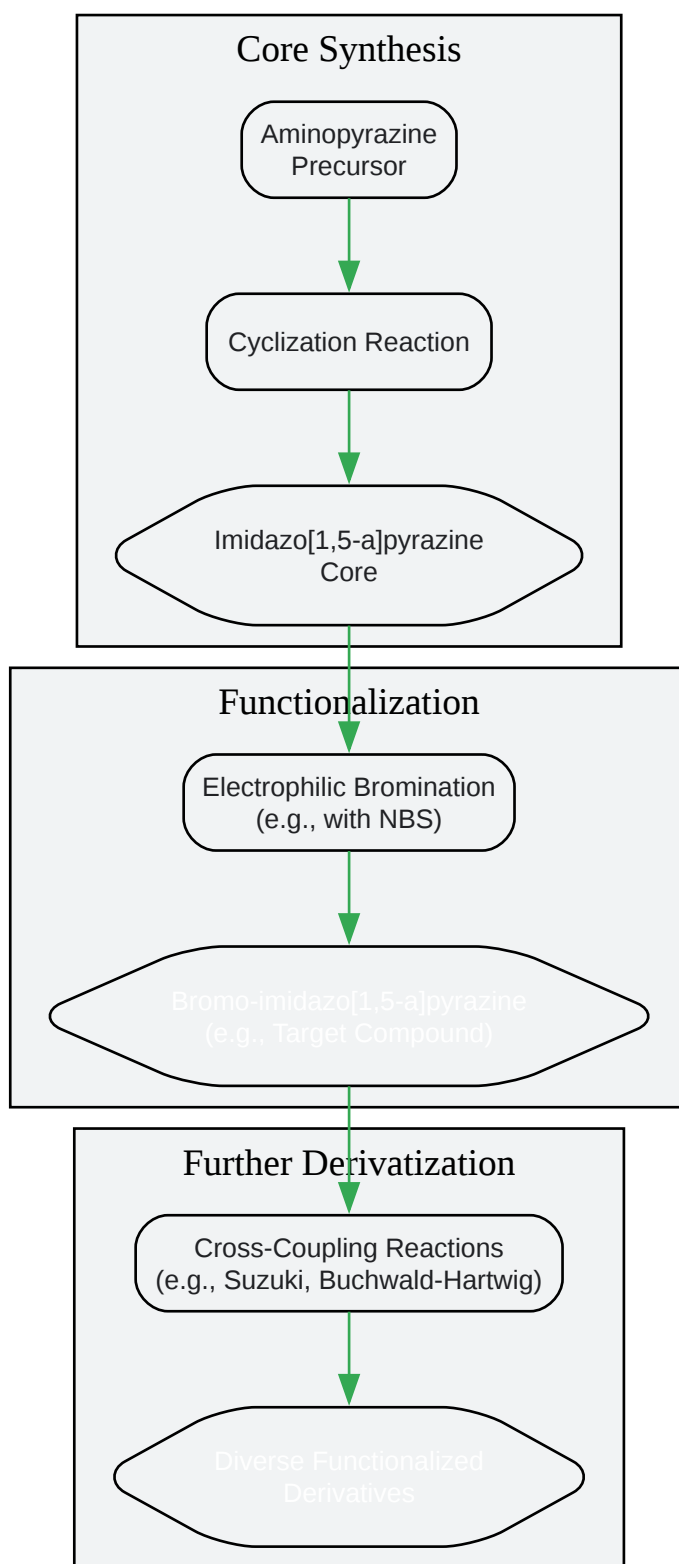
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be acquired to confirm the chemical structure. Typical solvents include deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). The chemical shifts will be characteristic of the imidazo[1,5-a]pyrazine ring system, with the positions of the signals and their coupling patterns confirming the substitution pattern.
- Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ^{79}Br and ^{81}Br isotopes).[\[2\]](#)
[\[3\]](#)[\[4\]](#)

Visualizations

The following diagrams illustrate a generalized experimental workflow and a logical relationship for the synthesis of functionalized imidazo[1,5-a]pyrazines.





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